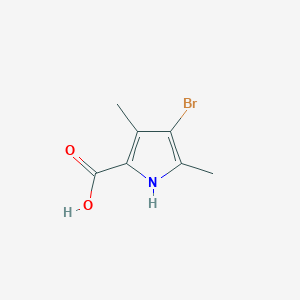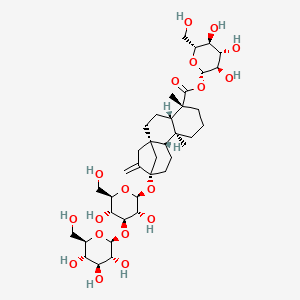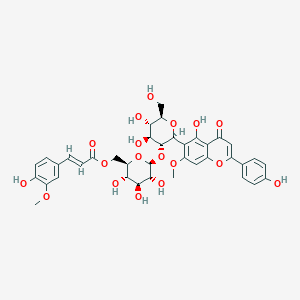
4-溴-3-异丙基-1H-吡唑
描述
4-Bromo-3-isopropyl-1H-pyrazole is a chemical compound with the molecular formula C6H9BrN2. It has a molecular weight of 189.05 . The compound is usually in a liquid or semi-solid physical form .
Synthesis Analysis
The synthesis of 4-Bromo-3-isopropyl-1H-pyrazole and similar compounds often involves the use of hydrazine derivatives and α,β-ethylenic ketones with a leaving group. These react to form pyrazolines, which after removal of the leaving group, provide the desired pyrazoles . Another method involves the use of 4-bromo-1H-pyrazole as a blocking agent in the synthesis of polyurethanes .Molecular Structure Analysis
The molecular structure of 4-Bromo-3-isopropyl-1H-pyrazole is characterized by the presence of a pyrazole ring, which is a five-membered heterocyclic compound with two adjacent nitrogen atoms . The InChI code for this compound is 1S/C6H9BrN2/c1-4(2)6-5(7)3-8-9-6/h3-4H,1-2H3, (H,8,9) and the InChI key is LYGXWTVFFARCIJ-UHFFFAOYSA-N .Chemical Reactions Analysis
Pyrazole derivatives, including 4-Bromo-3-isopropyl-1H-pyrazole, are known for their versatility in organic synthesis and medicinal chemistry. They are often used as starting materials for the preparation of more complex heterocyclic systems . For example, 4-Bromopyrazole may be used in the preparation of 4-bromo-1-(2-chloroethyl)-1H-pyrazole .Physical And Chemical Properties Analysis
4-Bromo-3-isopropyl-1H-pyrazole is a liquid or semi-solid at room temperature . It has a molecular weight of 189.05 g/mol and an exact mass of 187.99491 g/mol . The compound has a topological polar surface area of 17.8 Ų .科学研究应用
结构和互变异构
- 互变异构和化学位移:对4-溴取代1H-吡唑类化合物的结构和互变异构进行研究,包括类似于4-溴-3-异丙基-1H-吡唑的衍生物,通过密度泛函理论计算支持,为固态和溶液中它们的互变异构提供了见解。这项研究有助于理解这类化合物的化学行为和性质 (Trofimenko et al., 2007)。
合成和表征
- 银(I) 吡唑酸盐合成:合成了含有异丙基、溴和硝基取代基的三聚体Ag(I)加合物,包括与4-溴-3-异丙基-1H-吡唑相关的化合物,通过X射线晶体学进行了表征。这些化合物展示了开发具有独特性能的新材料的潜力 (Dias & Diyabalanage, 2006)。
生物活性
- 抗菌和抗真菌活性:合成和评价新化合物,包括类似于4-溴-3-异丙基-1H-吡唑的衍生物的溴化反应,显示出显著的抗菌和抗真菌活性,突显了它们在开发新的抗微生物药物中的潜力 (Pundeer et al., 2013)。
材料科学应用
- 钯(II) 配合物:合成了与感兴趣的结构相关的吡唑硫/硒醚的钯(II)配合物,展示了它们作为PdSe和Pd4Se纳米颗粒的前体的潜力,显示了在催化和材料科学中的应用 (Sharma et al., 2013)。
安全和危害
未来方向
Pyrazole derivatives, including 4-Bromo-3-isopropyl-1H-pyrazole, have been extensively studied for their potential applications in various fields, including organic synthesis, medicinal chemistry, and material science . Future research may focus on exploring new synthetic methods, investigating their biological activities, and developing new applications for these compounds .
作用机制
Target of Action:
4-Bromo-3-isopropyl-1H-pyrazole belongs to the class of organic compounds known as pyrazoles. These compounds contain a pyrazole ring, which is a five-member aromatic ring with two nitrogen atoms (at positions 1 and 2) and three carbon atoms . .
Mode of Action:
While detailed information on the interaction of 4-Bromo-3-isopropyl-1H-pyrazole with its targets remains limited, it is reported to inhibit oxidative phosphorylation, the ATP- exchange reaction, and energy-dependent and independent calcium uptake . These effects suggest that the compound may interfere with cellular energy production and calcium homeostasis.
生化分析
Biochemical Properties
4-Bromo-3-isopropyl-1H-pyrazole plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. One notable interaction is with liver alcohol dehydrogenase, where 4-Bromo-3-isopropyl-1H-pyrazole acts as an inhibitor . This interaction is crucial as it can modulate the enzyme’s activity, affecting the metabolism of alcohols in the liver. Additionally, 4-Bromo-3-isopropyl-1H-pyrazole has been shown to interact with other biomolecules, including proteins involved in oxidative phosphorylation and calcium uptake . These interactions highlight the compound’s potential in influencing various metabolic pathways.
Cellular Effects
The effects of 4-Bromo-3-isopropyl-1H-pyrazole on cellular processes are diverse. It has been observed to inhibit oxidative phosphorylation, which is a critical process for ATP production in cells . This inhibition can lead to reduced energy availability, impacting cellular metabolism and function. Furthermore, 4-Bromo-3-isopropyl-1H-pyrazole affects calcium uptake in cells, which is essential for various cellular activities, including muscle contraction and signal transduction . These effects underscore the compound’s potential to influence cell signaling pathways and gene expression.
Molecular Mechanism
At the molecular level, 4-Bromo-3-isopropyl-1H-pyrazole exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as liver alcohol dehydrogenase, inhibiting their activity . This binding interaction prevents the enzyme from catalyzing its substrate, thereby modulating metabolic processes. Additionally, 4-Bromo-3-isopropyl-1H-pyrazole can affect gene expression by altering the activity of transcription factors and other regulatory proteins. These molecular interactions highlight the compound’s potential as a modulator of biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-3-isopropyl-1H-pyrazole have been studied over time to understand its stability and long-term impact on cellular function. The compound has shown stability under various conditions, maintaining its inhibitory effects on enzymes and cellular processes . Prolonged exposure to 4-Bromo-3-isopropyl-1H-pyrazole can lead to degradation, which may reduce its efficacy. Long-term studies have also indicated potential changes in cellular metabolism and function, emphasizing the need for careful consideration of exposure duration in experimental setups.
Dosage Effects in Animal Models
The effects of 4-Bromo-3-isopropyl-1H-pyrazole vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant adverse effects . At higher doses, 4-Bromo-3-isopropyl-1H-pyrazole can exhibit toxic effects, including liver damage and disruption of metabolic processes . These findings highlight the importance of determining optimal dosages to balance efficacy and safety in therapeutic applications.
Metabolic Pathways
4-Bromo-3-isopropyl-1H-pyrazole is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. It inhibits liver alcohol dehydrogenase, affecting the metabolism of alcohols and other substrates . Additionally, the compound’s impact on oxidative phosphorylation and calcium uptake suggests its involvement in energy metabolism and signal transduction pathways . These interactions can alter metabolic flux and metabolite levels, influencing overall cellular function.
Transport and Distribution
The transport and distribution of 4-Bromo-3-isopropyl-1H-pyrazole within cells and tissues are facilitated by specific transporters and binding proteins. The compound’s lipophilic nature allows it to cross cell membranes easily, enabling its accumulation in various cellular compartments . Once inside the cell, 4-Bromo-3-isopropyl-1H-pyrazole can interact with intracellular proteins and enzymes, affecting its localization and activity. These properties are crucial for understanding the compound’s pharmacokinetics and therapeutic potential.
Subcellular Localization
4-Bromo-3-isopropyl-1H-pyrazole exhibits specific subcellular localization, which can influence its activity and function. The compound has been observed to localize in the mitochondria, where it inhibits oxidative phosphorylation . This localization is facilitated by targeting signals and post-translational modifications that direct 4-Bromo-3-isopropyl-1H-pyrazole to the mitochondria. Understanding its subcellular distribution is essential for elucidating its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
4-bromo-5-propan-2-yl-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrN2/c1-4(2)6-5(7)3-8-9-6/h3-4H,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYGXWTVFFARCIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=NN1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50617389 | |
| Record name | 4-Bromo-5-(propan-2-yl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50617389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
60061-60-1 | |
| Record name | 4-Bromo-5-(propan-2-yl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50617389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-5-isopropyl-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















![1H-Imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B1342909.png)